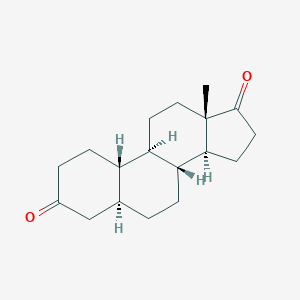

(5alpha)-Estrane-3,17-dione

Description

Properties

IUPAC Name |

13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11,13-16H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRDKSBHJIGNEOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4C3CCC(=O)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5alpha Estrane 3,17 Dione

De Novo Synthesis Pathways for (5alpha)-Estrane-3,17-dione

The total synthesis of steroids, including the estrane (B1239764) skeleton, is a formidable challenge in organic chemistry, necessitating precise control over multiple stereocenters. While specific de novo syntheses of (5alpha)-Estrane-3,17-dione are not extensively detailed in the literature, the foundational strategies for constructing the tetracyclic steroid core are well-established and can be adapted. Early pioneering work laid the groundwork for the synthesis of related compounds such as (±)-estr-4-ene-3,17-dione. nih.govnih.gov These approaches often involve the sequential construction of the rings, employing key reactions like the Robinson annulation to build the B-ring onto a C/D-ring precursor.

A conceptual de novo pathway to (5alpha)-Estrane-3,17-dione would likely commence with the construction of a C/D-ring synthon, followed by the annulation of the B-ring and finally the A-ring. The crucial 5-alpha stereochemistry is typically established through stereoselective reduction of a Δ4 or Δ5 double bond in a later-stage intermediate. For instance, a common strategy involves the catalytic hydrogenation of an enone intermediate, where the catalyst, often palladium on carbon, directs the hydrogen addition from the less hindered alpha-face of the steroid. acs.org

More contemporary approaches might employ radical cascade reactions to assemble the polycyclic system in a more convergent manner. For example, a 13-endo-dig radical macrocyclization followed by sequential transannulation reactions has been utilized to construct the estrane skeleton with a trans, syn, trans stereochemistry. researchgate.net Subsequent oxidation and functional group manipulations would then be required to yield the target dione.

Semi-Synthetic Routes from Precursor Steroids

Semi-synthesis from readily available steroid starting materials is the most common and economically viable approach for obtaining (5alpha)-Estrane-3,17-dione. Androst-4-ene-3,17-dione, which can be produced on a large scale via microbial degradation of sterols, is a key precursor. nih.gov The conversion of androst-4-ene-3,17-dione to (5alpha)-androstane-3,17-dione, a closely related compound, involves the stereoselective reduction of the Δ4 double bond. This transformation can be achieved through catalytic hydrogenation, typically using a palladium catalyst, which preferentially adds hydrogen from the alpha-face, leading to the desired 5-alpha stereochemistry. dshs-koeln.de A similar strategy can be envisioned for the synthesis of (5alpha)-Estrane-3,17-dione from the corresponding estr-4-ene-3,17-dione.

Another potential precursor is estrone (B1671321), which possesses the C18 estrane skeleton. The conversion would require the reduction of the aromatic A-ring, a process that can be accomplished via a Birch reduction (dissolving metal reduction), followed by isomerization and oxidation steps to install the 3-keto group and establish the 5-alpha configuration.

The following table summarizes potential semi-synthetic routes:

| Precursor Steroid | Key Transformation(s) | Reagents/Conditions | Product |

| Estr-4-ene-3,17-dione | Catalytic Hydrogenation | H₂, Pd/C | (5alpha)-Estrane-3,17-dione |

| Estrone | Birch Reduction, Isomerization, Oxidation | Na/NH₃, then acid, then oxidizing agent (e.g., CrO₃) | (5alpha)-Estrane-3,17-dione |

| Androst-4-ene-3,17-dione | Demethylation, Catalytic Hydrogenation | Various methods for C19 removal, then H₂, Pd/C | (5alpha)-Estrane-3,17-dione |

Stereoselective Synthetic Approaches to the 5alpha-Estrane Skeleton

The control of stereochemistry at the C5 position is paramount in the synthesis of (5alpha)-Estrane-3,17-dione. As mentioned, the catalytic hydrogenation of a Δ4-3-keto steroid is a widely used and effective method for establishing the 5-alpha configuration. The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome. Platinum-based catalysts, such as platinum oxide (PtO₂), can sometimes lead to different stereoisomers compared to palladium catalysts. dshs-koeln.de

Alternatively, the stereochemistry can be set during the formation of the A/B ring junction. For example, in a de novo synthesis, the cyclization of a precursor can be directed by existing stereocenters in the C/D ring system. The use of chiral auxiliaries or catalysts in annulation reactions can also enforce the desired stereochemistry.

In the context of semi-synthesis, the reduction of a Δ5 intermediate also provides a route to the 5-alpha skeleton. The stereochemical outcome of this reduction is often dependent on the nature of the reducing agent and the steric environment around the double bond.

Derivatization Strategies for Research Probes

The chemical modification of (5alpha)-Estrane-3,17-dione is crucial for the development of research tools to investigate its biological roles and metabolic pathways. The ketone functionalities at C3 and C17 are the primary sites for derivatization.

Selective reduction of one or both ketone groups can provide access to the corresponding hydroxy steroids, such as (5alpha)-estrane-3β,17α-diol, a major metabolite of nandrolone (B1676933). nih.gov The choice of reducing agent, such as sodium borohydride (B1222165) or lithium aluminum hydride, and the reaction conditions can influence the stereochemistry of the resulting hydroxyl groups.

Furthermore, the ketone groups can be converted to other functionalities. For instance, a Wittig reaction at the C17-ketone can be employed to introduce carbon-based substituents, which is a key step in the synthesis of various steroidal drugs. google.com The introduction of heterocyclic moieties to the steroid skeleton is another strategy that has been explored to modify biological activity. plos.org

Isotopically labeled steroids are invaluable for metabolic studies, allowing for the tracing of metabolic pathways and the quantification of metabolites using techniques like mass spectrometry. The synthesis of isotope-labeled (5alpha)-Estrane-3,17-dione, for example with deuterium (B1214612) (²H or D), can be achieved through several methods.

One common approach is catalytic hydrogen-deuterium exchange, where the steroid is treated with a deuterium source, such as deuterium gas (D₂) or a deuterated solvent (e.g., D₂O, deuterated methanol), in the presence of a catalyst. This can lead to the incorporation of deuterium at various positions on the steroid scaffold. For targeted labeling, the reduction of a double bond with deuterium gas is a highly effective strategy. For instance, the catalytic deuteration of estr-4-ene-3,17-dione with D₂ and a palladium catalyst would yield [5α-²H]-(5alpha)-Estrane-3,17-dione.

Another strategy involves the use of deuterated reducing agents. For example, the reduction of a precursor with sodium borodeuteride (NaBD₄) can introduce deuterium at specific positions. Microwave-assisted synthesis has also been shown to be an efficient method for the preparation of deuterated estrogen derivatives. nih.gov

The following table outlines potential strategies for the synthesis of deuterated (5alpha)-Estrane-3,17-dione:

| Labeling Strategy | Precursor | Reagents/Conditions | Labeled Product |

| Catalytic Deuteration | Estr-4-ene-3,17-dione | D₂, Pd/C | [5α-²H]-(5alpha)-Estrane-3,17-dione |

| H/D Exchange | (5alpha)-Estrane-3,17-dione | D₂O, catalyst (e.g., Pt) | Multi-deuterated (5alpha)-Estrane-3,17-dione |

| Reduction with Deuterated Reagent | Precursor with reducible functional group | NaBD₄ | Deuterated (5alpha)-Estrane-3,17-dione derivative |

Biosynthesis and Metabolic Pathways of 5alpha Estrane 3,17 Dione Non Human Biological Systems

Enzymatic Transformations of (5alpha)-Estrane-3,17-dione in Non-Human Models

The biotransformation of (5alpha)-Estrane-3,17-dione is primarily governed by the action of several key enzymes that modify its structure, influencing its biological activity and excretion. These enzymatic reactions predominantly involve reductions, hydroxylations, and conjugations.

Reductase and Dehydrogenase Activities on Estrane (B1239764) Rings

In non-human models, the metabolism of steroids with a similar structure to (5alpha)-Estrane-3,17-dione is heavily influenced by reductase and dehydrogenase enzymes. For instance, in the equine castrate, the metabolism of 19-nortestosterone, a related compound, demonstrates stereospecific reduction of the A-ring, leading to the formation of 5α,3β-isomers of estranediol. nih.govtandfonline.com This suggests that 5α-reductases play a crucial role in the initial steps of metabolism. wikipedia.orgwikipedia.orgnih.gov These enzymes are responsible for the conversion of Δ4-3-oxo steroids to their 5α-reduced metabolites. nih.gov

Furthermore, 17β-hydroxysteroid dehydrogenases (17β-HSDs) are pivotal in the interconversion of 17-keto and 17-hydroxy steroids. In the context of androstenedione (B190577) metabolism, which shares structural similarities, 17β-HSD converts it to testosterone (B1683101). wikipedia.org The activity of these enzymes indicates that (5alpha)-Estrane-3,17-dione can be a substrate for reductases that act on its ketone groups at positions C3 and C17, leading to the formation of various hydroxylated estrane derivatives.

Hydroxylation Patterns and Enzyme Specificities

Hydroxylation is a major metabolic pathway for steroids, including those of the estrane family. In horses, the metabolism of 19-nortestosterone results in hydroxylation at the C-16 position. nih.govtandfonline.com Studies on the metabolism of 5α-androstane-3β,17β-diol in rat prostate microsomes have identified hydroxylations at the 6α, 7α, and 7β positions, catalyzed by cytochrome P450 enzymes. nih.gov This suggests that (5alpha)-Estrane-3,17-dione could undergo similar hydroxylations.

Microbial systems also provide insights into hydroxylation patterns. For example, the fungus Curvularia lunata is capable of hydroxylating 19-nor steroids. nih.gov Specifically, various fungi can introduce hydroxyl groups at the 7α position of Δ5-3β-hydroxysteroids. researchgate.net The enzyme CYP19A1 (aromatase), in addition to its primary function, has been shown to be capable of 19-hydroxylation of androstane (B1237026) derivatives. fu-berlin.de These findings highlight the diverse enzymatic machinery available in non-human systems for the hydroxylation of the estrane core.

Conjugation Mechanisms (e.g., Glucuronidation, Sulfation)

Following phase I metabolism (reduction and hydroxylation), steroid metabolites are often conjugated to increase their water solubility and facilitate excretion. In horses, the metabolites of 19-nortestosterone undergo extensive phase II conjugation. nih.govtandfonline.com Specifically, the C-17α steroid epimers are predominantly conjugated with glucuronic acid, while the C-17β epimers are conjugated with sulfuric acid. nih.gov This differential conjugation pattern highlights the stereospecificity of the involved glucuronosyltransferases and sulfotransferases. The formation of glucuronide and sulfate (B86663) conjugates is a critical step in the clearance of steroid metabolites. nih.govtandfonline.com

Precursors and Downstream Metabolites in Experimental Biological Systems

(5alpha)-Estrane-3,17-dione is a metabolite of other steroids and a precursor to further downstream products. In the context of 19-nortestosterone metabolism in the horse, (5alpha)-Estrane-3,17-dione can be considered a downstream metabolite. The metabolic pathway often begins with the reduction of the A-ring of 19-nortestosterone, followed by oxidation at C-17 to form a 17-oxo compound like (5alpha)-Estrane-3,17-dione. tandfonline.comtandfonline.com

Downstream from (5alpha)-Estrane-3,17-dione, further enzymatic modifications occur. These include the reduction of the ketone groups at C3 and C17 to form various estranediols. For example, studies on 19-nortestosterone metabolism have identified isomers of 3-hydroxyestran-17-one (B1197534) and estrane-3,17-diol (B1232164) as metabolites. tandfonline.com Specifically, in the horse, the formation of 5α,3β-isomers of estranediol is a key metabolic step. nih.govtandfonline.com Additionally, hydroxylation at C-16 can lead to the formation of 16-oxygenated metabolites. nih.gov

| Precursor | Metabolite | Enzymatic Process | Non-Human Model | Reference |

|---|---|---|---|---|

| 19-Nortestosterone | (5alpha)-Estrane-3,17-dione | A-ring reduction, C-17 oxidation | Horse | tandfonline.comtandfonline.com |

| (5alpha)-Estrane-3,17-dione | 5α,3β-Estranediol | Reduction | Horse | nih.govtandfonline.com |

| 19-Nortestosterone | 3-Hydroxyestran-17-one isomers | Reduction | Horse | tandfonline.com |

| 19-Nortestosterone | Estrane-3,17-diol isomers | Reduction | Horse | tandfonline.com |

| 19-Nortestosterone | 16-Oxygenated metabolites | Hydroxylation | Horse | nih.gov |

Theoretical Role of (5alpha)-Estrane-3,17-dione in Non-Human Steroidogenic Cascades

While not a central hormone in the primary steroidogenic pathways, the existence and metabolism of (5alpha)-Estrane-3,17-dione suggest a potential role as an intermediate in alternative or peripheral metabolic cascades in non-human species.

Enzymatic Regulation and Expression in Relation to Estrane Metabolism

The metabolic fate of (5alpha)-Estrane-3,17-dione and related estrane compounds in non-human biological systems is dictated by a diverse array of enzymes. The expression and activity of these enzymes are subject to complex regulatory mechanisms, which vary significantly across different organisms such as fungi, bacteria, and plants. These systems utilize specific enzymes to carry out biotransformations, often as part of secondary metabolism or catabolic pathways.

In fungal systems, hydroxysteroid dehydrogenases (HSDs) and cytochrome P450 monooxygenases (CYPs) are principal enzymes in modifying the estrane skeleton. A notable example is the 17β-hydroxysteroid dehydrogenase from the filamentous fungus Cochliobolus lunatus (17β-HSDcl). nih.gov Expression studies have revealed that the gene encoding 17β-HSDcl is primarily expressed during the stationary phase of the fungus's growth, which suggests its involvement in secondary metabolism rather than primary growth processes. nih.gov Substrate specificity studies with the recombinant 17β-HSDcl enzyme demonstrated its efficiency in converting androgens and estrogens, with a high affinity for C17-ketosteroids. nih.gov The enzyme effectively reduces substrates structurally similar to (5alpha)-Estrane-3,17-dione, such as 4-estrene-3,17-dione and 5alpha-androstane-3,17-dione. nih.gov

Table 1: Substrate Specificity of 17β-HSDcl from Cochliobolus lunatus

This table summarizes the relative efficiency of reduction of various steroid substrates by the recombinant 17β-hydroxysteroid dehydrogenase from Cochliobolus lunatus. Data sourced from substrate specificity studies. nih.gov

| Substrate | Relative Conversion Efficiency | Enzyme Action |

|---|---|---|

| 4-Estrene-3,17-dione | High | Reduction |

| 5alpha-Androstane-3,17-dione | Medium | Reduction |

| 4-Androstene-3,17-dione | Medium | Reduction |

| Estrone (B1671321) | Low | Reduction |

Fungal CYPs are also critical, often performing highly specific hydroxylations on the steroid nucleus. For instance, a 15α-hydroxylase enzyme from Penicillium raistricki was identified, cloned, and expressed in Saccharomyces cerevisiae, where it demonstrated activity on 13-ethyl-estr-4-ene-3,17-dione, an estrane derivative. mdpi.com Furthermore, the regulation of enzyme activity in fungi can be indirectly controlled by signaling molecules. Inducers such as 1,3-diaminopropane (B46017) and spermidine (B129725) have been shown to trigger the expression of enzymes involved in the biosynthesis of β-alanine and pantothenic acid. mdpi.com These compounds are precursors to the phosphopantetheine prosthetic group, which is essential for the activation of large multidomain enzymes like polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs) that can be involved in the synthesis of complex secondary metabolites. mdpi.com

Bacterial systems, found in diverse environments from soil to the vertebrate gut, also possess robust steroid-metabolizing capabilities. Various bacterial species express HSDs that can modify estrane compounds. For example, a 17β-HSD identified in Rhodococcus sp. P14, when expressed in E. coli, efficiently transformed estradiol (B170435) into estrone, showcasing the enzymatic capacity to interconvert C17-hydroxy and C17-keto functions on the estrane core. researchfloor.org The same organism also possesses a short-chain dehydrogenase that converts testosterone to androst-4-en-3,17-dione. researchfloor.org Research into the gut microbiome has further revealed that bacteria encode a wide variety of previously uncharacterized reductases and dehydrogenases that are critical for steroid hormone metabolism. biorxiv.org

In plants, the regulation of steroid metabolism is intricately linked to the biosynthesis and signaling of their native steroid hormones, the brassinosteroids. nih.gov The biosynthesis of these compounds involves a series of biochemical conversions catalyzed predominantly by cytochrome P450 enzymes. nih.gov The expression of the genes encoding these metabolic enzymes is tightly regulated by a complex signaling pathway. This regulation is initiated by the perception of the steroid hormone at the cell surface by a receptor kinase, such as BRI1. nih.gov This binding event triggers a phosphorylation cascade that ultimately modulates the stability and activity of key nuclear transcription factors, namely BES1 and BZR1. nih.gov These transcription factors then bind to the promoter regions of target genes, thereby controlling the expression of the enzymatic machinery required for steroid metabolism. nih.gov

Table 2: Key Regulatory Components in Plant Steroid Metabolism (Brassinosteroid Pathway)

This table outlines the primary components involved in the regulation of gene expression for steroid biosynthetic enzymes in plants. nih.gov

| Component | Type | Function |

|---|---|---|

| BRI1 | Receptor Kinase | Perceives steroid signal at the plasma membrane. |

| BIN2 | GSK3 Kinase | Acts as a negative regulator in the signaling cascade. |

| BSU1 | Phosphatase | Modulates the phosphorylation state of downstream components. |

| BES1 / BZR1 | Transcription Factors | Regulate the expression of steroid-responsive genes. |

Molecular Interactions and Receptor Biology of 5alpha Estrane 3,17 Dione Non Human Models

In Vitro Binding Affinity Studies with Non-Human Receptors

Nuclear Receptor Interactions (e.g., Androgen, Estrogen Receptors in Non-Human Species)

(5alpha)-Estrane-3,17-dione, a steroid compound, and its analogues have been the subject of investigation to understand their interactions with nuclear receptors in various non-human models. These studies are crucial for elucidating the fundamental mechanisms of steroid hormone action.

The binding affinity of steroids to receptors is a key determinant of their biological activity. For instance, in studies involving rat models, the naturally occurring ligand 5α-dihydrotestosterone (DHT) exhibits a high binding affinity for the androgen receptor (AR). nih.gov The affinity of other compounds, such as the non-steroidal antiandrogen bicalutamide, has been compared to DHT in wild-type rat and human prostate androgen receptors. nih.gov Bicalutamide was found to have a two to four times higher affinity than 2-hydroxyflutamide, the active metabolite of flutamide, and approximately twice the affinity of nilutamide (B1683758) for these receptors. nih.gov

In the context of estrogen receptors (ER), studies in immature female mice and rats have been used to determine the relative binding affinities (RBAs) of various compounds. For example, 17β-amino-1,3,5(10)estratrien-3-ol (17βAE2) was found to compete with radiolabeled estradiol (B170435) for binding to both mouse and rat uterine estrogen receptors, although with a low relative affinity. nih.gov The RBA of 17βAE2 for mouse uterine ER was 0.074 and for rat uterine ER was 0.029, with 17β-estradiol set as the reference at 100. nih.gov

The development of radiolabeled ligands is essential for these binding studies. For instance, [18F]fluoro-5-fluoro-(2R,3S)-2,3-bis(4-hydroxyphenyl)pentanenitrile ([18F]FEDPN), an analogue designed to be selective for ERβ, was evaluated in immature female rats. researchgate.net Biodistribution studies revealed specific uptake in the uterus and ovaries, which could be blocked by estradiol. researchgate.net Furthermore, experiments using ERα- and ERβ-knockout mice helped to demonstrate the expected ERα-subtype dependence of the tissue uptake of 16α-[18F]fluoro-17β-estradiol ([18F]FES), a ligand with a preference for ERα. researchgate.net The uptake of [18F]FEDPN in these knockout mice showed some evidence of being mediated by ERβ. researchgate.net

| Compound | Receptor | Species | Tissue | Relative Binding Affinity (RBA) | Reference Compound |

| Bicalutamide | Androgen Receptor | Rat | Prostate | 2-4x higher than 2-hydroxyflutamide | 2-hydroxyflutamide |

| Bicalutamide | Androgen Receptor | Rat | Prostate | ~2x higher than nilutamide | Nilutamide |

| 17βAE2 | Estrogen Receptor | Mouse | Uterus | 0.074 | 17β-Estradiol (100) |

| 17βAE2 | Estrogen Receptor | Rat | Uterus | 0.029 | 17β-Estradiol (100) |

| [18F]FES | Estrogen Receptor α | Mouse | - | 6.3-fold preference over ERβ | - |

| [18F]FEDPN | Estrogen Receptor β | Rat | Uterus, Ovaries | 8.3-fold absolute affinity preference | - |

Membrane-Bound Receptor Binding Investigations

While the primary focus of steroid hormone research has been on intracellular nuclear receptors, there is growing interest in their interactions with membrane-bound receptors. These interactions can mediate rapid, non-genomic effects. However, specific in vitro binding studies of (5alpha)-Estrane-3,17-dione to non-human membrane-bound receptors are not extensively detailed in the provided search results. The research largely centers on the classical nuclear receptor pathways.

Structure-Activity Relationship (SAR) Analysis of (5alpha)-Estrane-3,17-dione and Analogues

Computational Chemistry and Molecular Modeling for Ligand-Receptor Dynamics

Computational chemistry and molecular modeling are powerful tools for investigating the interactions between steroid ligands and their receptors at an atomic level. mdpi.com These methods help in understanding the structural basis of binding affinity and selectivity. openreview.netnih.gov

Molecular docking simulations can predict the binding orientation of ligands within the receptor's active site. For example, the binding mode of galeterone, a CYP17 inhibitor, has been docked in the active site of the human androgen receptor. acs.org Such models can reveal key interactions, like hydrogen bonding, between the ligand and specific amino acid residues of the receptor. acs.org

These computational approaches are also used to develop pharmacophore models, which define the essential structural features required for a ligand to bind to a specific receptor. The estradiol pharmacophore, for instance, has been modeled to understand the relationship between ligand structure and estrogen receptor binding affinity. google.com.pggoogle.com

Identification of Pharmacophoric Features for Receptor Interaction

Structure-activity relationship (SAR) studies aim to identify the key molecular features (pharmacophores) that govern the biological activity of a compound. For androgens, the general chemical structure is based on the androstane (B1237026) C19 steroid nucleus. wiley-vch.de Modifications to this core structure can significantly alter activity. For example, it is generally believed that for a compound to have androgenic activity, a 17β-hydroxyl group is necessary.

SAR studies have shown that modifications at various positions of the steroid nucleus can influence receptor binding and subsequent biological response. For estrogens, a phenolic A ring with a hydroxyl group at carbon 3 and a hydroxyl or ketone group at position 17 are important features. uomustansiriyah.edu.iq Alkyl substitutions on the A ring often impair binding, while substitutions on rings C or D may be tolerated. uomustansiriyah.edu.iq

The development of multi-target drugs is an emerging area of research. For instance, new steroidal aromatase inhibitors have been designed to also act as ER modulators and AR agonists, which could be beneficial in treating certain types of breast cancer. dtu.dk Computational studies, such as molecular docking, have been used to predict the ability of certain D-secoestrone derivatives to bind to multiple targets, including the androgen receptor and estrogen receptor α. researchgate.net

Advanced Analytical Methodologies for 5alpha Estrane 3,17 Dione Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating and quantifying (5alpha)-Estrane-3,17-dione, particularly from complex mixtures that may contain other steroid isomers. The separation is typically based on the differential partitioning of the analyte between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) for Estrane (B1239764) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and thermally stable compounds like steroids. For non-volatile steroids, including (5alpha)-Estrane-3,17-dione, a chemical derivatization step is required to increase their volatility and improve chromatographic behavior. This often involves converting the ketone functional groups into more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers.

The separation in the gas chromatograph is achieved based on the compound's boiling point and its interaction with the capillary column's stationary phase. Following separation, the eluting molecules are ionized, fragmented, and detected by the mass spectrometer, which provides a unique mass spectrum that acts as a molecular fingerprint, allowing for positive identification. For quantification, selected ion monitoring (SIM) is often employed to enhance sensitivity and selectivity by monitoring specific fragment ions characteristic of the target analyte. researchgate.net An integrated methodological approach combining GC with mass spectrometry is a common strategy for analyzing steroid metabolites in biological fluids like urine. researchgate.net

Table 1: Typical GC-MS Parameters for Steroid Analysis

| Parameter | Typical Setting/Value | Purpose |

| Column | Fused-silica capillary (e.g., DB-5ms) | Provides high-resolution separation of steroid isomers. |

| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |

| Injector Temp. | 250-300 °C | Ensures rapid volatilization of the derivatized sample. |

| Oven Program | Temperature gradient (e.g., 150-320°C) | Optimizes separation of multiple analytes with different volatilities. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |

| MS Analyzer | Quadrupole or High Resolution MS | Filters ions by mass-to-charge ratio for detection and identification. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Complex Biological Matrices

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has become the method of choice for analyzing non-volatile compounds in complex biological matrices such as plasma, urine, and tissue extracts. nih.gov Unlike GC-MS, LC-MS/MS often does not require derivatization for compounds like (5alpha)-Estrane-3,17-dione, simplifying sample preparation. The technique couples the powerful separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) with the high selectivity and sensitivity of tandem mass spectrometry. nih.govscispace.com

A significant challenge in LC-MS/MS analysis is the potential for matrix effects, where co-eluting endogenous components from the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.gov To mitigate this, thorough sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is crucial. researchgate.net The use of stable isotope-labeled internal standards is also a standard practice to correct for matrix effects and variations in sample recovery. LC-MS/MS methods are frequently developed and validated to monitor steroid metabolites in various biological samples. researchgate.net

Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the molecular structure of (5alpha)-Estrane-3,17-dione, assessing its purity, and, critically, verifying its specific stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules, including the complex stereochemistry of steroids. researchgate.net It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in a molecule. For (5alpha)-Estrane-3,17-dione, confirming the 5α-configuration is paramount, as this distinguishes it from its 5β-isomer.

¹H and ¹³C NMR spectra allow for the unambiguous assignment of the stereochemistry at the A/B ring junction. researchgate.net The chemical shifts and coupling constants of specific protons, particularly those near the ring junctions, are highly sensitive to the steroid's three-dimensional structure. For instance, a simple method based on low-frequency ¹H NMR spectra can effectively distinguish between 5α- and 5β-isomers of 3-oxosteroids. researchgate.net Due to the sensitivity of some steroid products, ¹H NMR is often the best way to monitor reaction pathways during synthesis. researchgate.net

Table 2: Illustrative ¹H NMR Chemical Shift Differences for Distinguishing 5α/5β Steroid Isomers

| Proton | Typical δ (ppm) in 5α-isomers | Typical δ (ppm) in 5β-isomers | Rationale for Difference |

| H-4α | ~2.4 ppm | ~2.7 ppm | Different spatial orientation relative to the rest of the steroid nucleus. |

| H-4β | ~2.3 ppm | ~2.3 ppm | Less affected by the A/B ring junction stereochemistry. |

| C-19 Methyl | ~0.7-0.8 ppm | ~1.0-1.2 ppm | The angular methyl group experiences different shielding effects due to the bent A/B ring junction in the 5β-isomer versus the trans-fused junction in the 5α-isomer. |

Note: Exact chemical shifts (δ) are dependent on the solvent and specific molecular structure. researchgate.net

High-Resolution Mass Spectrometry for Metabolite Identification and Quantification

High-Resolution Mass Spectrometry (HRMS) has become an essential tool in metabolomics and is particularly valuable for the study of (5alpha)-Estrane-3,17-dione and its metabolic fate. researchgate.net Unlike standard resolution mass spectrometers, HRMS instruments (e.g., Time-of-Flight (TOF), Orbitrap) can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically <5 ppm). lcms.cz

This high mass accuracy allows for the confident determination of the elemental formula of a parent ion and its fragments, which is a critical step in identifying unknown metabolites. lcms.cznih.gov For example, if (5alpha)-Estrane-3,17-dione undergoes metabolic hydroxylation, HRMS can distinguish the resulting C₁₈H₂₆O₃ formula from other isobaric species with different elemental compositions. Furthermore, the high resolving power of these instruments can separate ions with very similar m/z values that would be indistinguishable with a lower resolution instrument, which is crucial when analyzing complex biological samples. lcms.cz Combining liquid chromatography with HRMS (LC-HRMS) provides a powerful platform for both discovering and quantifying metabolites of (5alpha)-Estrane-3,17-dione in biological research. researchgate.net

Mechanistic Investigations and Cellular Biochemistry of 5alpha Estrane 3,17 Dione Non Human in Vitro/in Vivo Models

Cellular Uptake and Intracellular Distribution in Non-Human Cell Lines

The specific mechanisms governing the entry of (5alpha)-Estrane-3,17-dione into non-human cells have not been extensively detailed in published literature. As a steroid hormone, it is presumed to cross the cell membrane primarily via passive diffusion due to its lipophilic nature. However, studies on its parent compound, nandrolone (B1676933), provide in vivo evidence of its uptake and distribution.

Following a single injection of 19-nortestosterone in white rats, the steroid was observed to accumulate in various tissues, including target sex organs, liver, kidneys, and skeletal muscle. dshs-koeln.de This accumulation within the cells of these tissues is a prerequisite for its biological activity. Once inside the cell, the hormone interacts with specific intracellular proteins. In rat skeletal muscle, 19-nortestosterone was shown to bind to cytoplasmic androgen receptors, which are then translocated into the cell nucleus. dshs-koeln.de The maximum concentration of nuclear-bound 19-nortestosterone was observed two hours after injection, indicating a dynamic process of uptake, intracellular transport, and nuclear localization. dshs-koeln.de

Effects on Gene Expression and Protein Regulation in Non-Human Biological Systems

The biological effects of (5alpha)-Estrane-3,17-dione and its precursors are mediated through their interaction with intracellular receptors, which function as ligand-activated transcription factors to regulate gene expression.

Androgen Receptor Binding and Activity: In in vitro assays using recombinant rat androgen receptor (AR), nandrolone metabolites have demonstrated the ability to bind to the receptor, albeit with varying affinities. nih.gov For instance, the nandrolone metabolite bolandiol (B191990) (estr-4-ene-3β,17β-diol) was found to bind to the rat AR with a lower affinity than testosterone (B1683101) or 5α-dihydrotestosterone (DHT). nih.gov This binding initiates conformational changes in the receptor, leading to the recruitment of coactivator or corepressor proteins and subsequent modulation of target gene transcription. nih.gov

Studies in castrated male Sprague Dawley rats have shown that nandrolone precursors can exhibit tissue-selective effects, a characteristic of Selective Androgen Receptor Modulators (SARMs). oup.com These compounds have been observed to increase muscle and bone mass without significant stimulation of prostate growth, suggesting differential gene regulation between anabolic and androgenic tissues. oup.com

Regulation of Specific Genes and Proteins: Research using immature Leydig cells from 35-day-old male Sprague Dawley rats has provided specific examples of gene regulation by a 19-nortestosterone analog, 7α-methyl-19-nortestosterone (MENT). frontiersin.org Treatment with MENT, a potent AR agonist, was shown to affect the expression of several genes crucial for Leydig cell function. The effects were reversed by the androgen receptor antagonist flutamide, confirming the AR-mediated pathway. frontiersin.org

Table 1: Regulation of Gene Expression by a 19-Nortestosterone Analog (MENT) in Rat Immature Leydig Cells

| Gene | Function | Effect of MENT Treatment | Reference |

|---|---|---|---|

| Cyp17a1 | Steroidogenic enzyme | Regulated | frontiersin.org |

| Cdkn1a | Cell cycle inhibitor | Regulated | frontiersin.org |

| Svs5 | Seminal vesicle secreted protein | Regulated | frontiersin.org |

| Ptgds | Prostaglandin D2 synthase | Regulated | frontiersin.org |

At the protein level, nandrolone administration in female white leghorn chickens led to a significant increase in the number of satellite cells in the pectoralis muscle, which is crucial for muscle hypertrophy. um.es This was associated with the identification of Pax7, a protein marker for satellite cells, indicating a protein-level response to the steroid. um.es Furthermore, studies in rats demonstrated that after the initial binding and nuclear translocation of the 19-nortestosterone-receptor complex, the number of available cytoplasmic androgen receptors in skeletal muscle increased, doubling the initial level within four hours, which suggests a regulatory mechanism for receptor replenishment. dshs-koeln.de

Enzymatic Induction or Inhibition Studies in Non-Human Cellular Models

The formation of (5alpha)-Estrane-3,17-dione is an enzymatic process. It is a known metabolite of nandrolone, produced through the action of 5α-reductase, an enzyme that reduces the double bond between carbons 4 and 5 of the steroid's A-ring. wikipedia.org The resulting 5α-reduced metabolite, 5α-dihydronandrolone, and its subsequent oxidation product, (5alpha)-Estrane-3,17-dione, generally exhibit a weaker affinity for the androgen receptor compared to the parent compound. wikipedia.org

Studies on the metabolic pathways of 19-norsteroids in non-human models have identified key enzymes and their inhibitors. In in vitro cultures of porcine granulosa cells, 19-norandrostenedione (B190405) (estr-4-ene-3,17-dione) is formed from androstenedione (B190577). bioscientifica.com This synthesis, along with the production of estradiol (B170435), was found to be mediated by cytochrome P-450 dependent enzymes. bioscientifica.com The formation of these metabolites could be significantly inhibited by specific enzyme inhibitors. bioscientifica.com Similar findings were reported in studies using equine placental explants, where the synthesis of 19-norandrostenedione was blocked by aromatase inhibitors. bioscientifica.com

Table 2: Inhibition of 19-Norsteroid Formation in Porcine Granulosa Cells in vitro

| Inhibitor | Enzyme Target | Effect on 19-Norandrostenedione Formation | Reference |

|---|---|---|---|

| 4-Hydroxyandrostenedione | Aromatase (Cytochrome P-450) | Significant reduction | bioscientifica.com |

| Aminoglutethimide Phosphate | Cytochrome P-450 | Significant inhibition | bioscientifica.com |

These studies indicate that the biosynthesis of 19-norsteroids, the precursors to (5alpha)-Estrane-3,17-dione, is intrinsically linked to the aromatase enzyme complex.

Emerging Research Avenues and Unaddressed Questions in 5alpha Estrane 3,17 Dione Studies

Elucidation of Undiscovered Biotransformation Pathways

The complete metabolic fate of (5alpha)-Estrane-3,17-dione remains an area ripe for investigation. While it is understood to be a metabolite of other steroids, the full spectrum of its enzymatic conversions is not yet fully mapped. Future research could focus on identifying novel biotransformation pathways, including the specific enzymes and microorganisms responsible for its metabolism.

Microbial biotransformation, a well-established method for producing steroid intermediates, offers a promising avenue for exploring the metabolic potential of (5alpha)-Estrane-3,17-dione. Studies involving various fungal and bacterial species could reveal novel hydroxylated, reduced, or oxidized derivatives. For instance, the microbial transformation of similar androstane (B1237026) compounds has yielded a variety of metabolites, suggesting that (5alpha)-Estrane-3,17-dione could also be a substrate for a diverse range of microbial enzymes nih.govnih.govju.edu.jospringernature.com. Investigating these pathways could not only enhance our understanding of steroid metabolism but also potentially lead to the production of novel bioactive compounds.

Key unaddressed questions in this area include:

What are the primary and secondary metabolites of (5alpha)-Estrane-3,17-dione in various biological systems?

Which specific cytochrome P450 enzymes or other metabolic enzymes are involved in its degradation and conversion?

Can microbial platforms be engineered to produce specific, high-value metabolites from (5alpha)-Estrane-3,17-dione?

Design and Synthesis of Novel Estrane (B1239764) Analogues for Biochemical Probing

The chemical structure of (5alpha)-Estrane-3,17-dione provides a foundational scaffold for the design and synthesis of novel estrane analogues. These new molecules can serve as valuable biochemical probes to investigate the structure and function of steroid receptors and enzymes. By strategically modifying the functional groups at the C-3 and C-17 positions, or by introducing substituents at other positions on the steroid nucleus, researchers can create compounds with altered binding affinities, selectivities, and biological activities.

For example, the synthesis of derivatives with fluorescent tags or radioactive isotopes could enable the tracking of these molecules within biological systems, providing insights into their uptake, distribution, and cellular localization. Furthermore, the creation of analogues with specific modifications can help to elucidate the structure-activity relationships of steroid-receptor interactions. Synthetic strategies used for other estrane derivatives, such as those starting from estrone (B1671321) or estradiol (B170435), could be adapted for (5alpha)-Estrane-3,17-dione to generate a library of novel compounds for screening and functional studies nih.govmdpi.commdpi.com.

Future research in this domain could address:

The development of efficient synthetic routes to a diverse range of (5alpha)-Estrane-3,17-dione analogues.

The design of probes that can be used to study the kinetics and dynamics of steroid-protein interactions in real-time.

The exploration of how modifications to the estrane backbone affect biological activity and receptor specificity.

Application of Omics Technologies (e.g., Metabolomics, Proteomics) in Estrane Research

The application of "omics" technologies, such as metabolomics and proteomics, holds significant potential for advancing our understanding of the biological roles of (5alpha)-Estrane-3,17-dione. These high-throughput analytical approaches can provide a comprehensive overview of the molecular changes that occur in a biological system in response to this steroid.

Metabolomics, the large-scale study of small molecules, can be used to profile the complete set of metabolites in a cell, tissue, or organism. By comparing the metabolomes of systems treated with (5alpha)-Estrane-3,17-dione to untreated controls, researchers can identify metabolic pathways that are perturbed by the compound. This can provide clues about its mechanism of action and potential biological functions nih.govendocrine-abstracts.orgrug.nlnih.govendocrine-abstracts.org. For instance, urine steroid metabolomics has proven to be a powerful tool for diagnosing and monitoring disorders of steroidogenesis nih.govendocrine-abstracts.orgnih.govendocrine-abstracts.org.

Proteomics, the study of the entire complement of proteins, can be employed to identify proteins that interact with (5alpha)-Estrane-3,17-dione or whose expression levels are altered in its presence. This can help to uncover its molecular targets and downstream signaling pathways.

Key research questions that can be addressed using omics technologies include:

What is the global metabolic signature of cells or tissues exposed to (5alpha)-Estrane-3,17-dione?

Which protein interaction networks are modulated by this compound?

Can specific metabolic or proteomic biomarkers be identified that are indicative of exposure to or activity of (5alpha)-Estrane-3,17-dione?

Utility of (5alpha)-Estrane-3,17-dione as a Reference Compound in Steroid Biochemistry Research

(5alpha)-Estrane-3,17-dione serves as a valuable reference compound in the field of steroid biochemistry. Its well-defined chemical structure and physical properties make it an ideal standard for the identification and quantification of related steroids in complex biological samples. The availability of isotopically labeled versions, such as (5alpha)-Estrane-3,17-dione-d6, further enhances its utility as an internal standard in mass spectrometry-based analytical methods, allowing for more accurate and precise measurements lgcstandards.com.

In steroid metabolism studies, (5alpha)-Estrane-3,17-dione can be used to help differentiate between various steroid isomers. For example, its chromatographic behavior can be compared to that of other estrane and androstane diones to aid in their separation and identification researchgate.net. This is particularly important in anti-doping analysis and in the diagnosis of endocrine disorders where the accurate measurement of specific steroid isomers is crucial.

Future applications and research could focus on:

The development of certified reference materials of (5alpha)-Estrane-3,17-dione to ensure the quality and comparability of analytical results across different laboratories.

Its use in the validation of new analytical methods for the comprehensive profiling of the steroidome.

Its application as a tool to investigate the substrate specificity of enzymes involved in steroid metabolism.

Q & A

Q. How can researchers design robust protocols to differentiate (5α)-Estrane-3,17-dione from structurally similar steroids like 1,4-androstadiene-3,17-dione?

- Answer : Leverage high-resolution tandem MS to distinguish fragment ions (e.g., m/z 121.0653 for Δ4-3-ketones vs. m/z 109.0653 for Δ1,4-dienes). Combine with retention time indexing on two dissimilar columns (C18 and phenyl-hexyl) to confirm identity. Cross-validate with NMR for ambiguous cases .

Methodological Notes

- Data Reporting : Include raw spectral data (NMR, MS) in appendices and processed metrics (e.g., coupling constants, resolution) in results sections .

- Ethical Compliance : Document ethical approvals for biological studies and adhere to chemical safety protocols (e.g., GHS guidelines) .

- Literature Review : Use MEDLINE or SciFinder with multi-field queries (CAS number, IUPAC name) to ensure comprehensive retrieval of primary sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.